![molecular formula C16H20INO5 B3091226 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217610-95-1](/img/structure/B3091226.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid, also known as TBIP, is a synthetic organic compound that has been used in various scientific research and laboratory experiments. It is a unique compound that has a wide range of applications due to its unique properties and structure. TBIP is a versatile compound that can be used in a variety of biochemical and physiological processes.
Scientific Research Applications
Sorption and Environmental Behavior
The study on the sorption of phenoxy herbicides highlights the interaction of similar compounds with soil, organic matter, and minerals. This research is crucial for understanding how such compounds behave in the environment, especially in terms of their potential toxicity and persistence. The findings suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, which could be relevant for compounds with similar structures or functional groups (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Impact
Research on the treatment of wastewater from the pesticide industry addresses the removal of toxic pollutants, including phenoxy acids, highlighting the challenges and potential technologies for mitigating the environmental impact of such compounds. This area of research is pertinent for understanding the broader implications of chemical synthesis and usage on water quality and ecosystem health (Goodwin, Carra, Campo, & Soares, 2018).
Synthetic Phenolic Antioxidants
A review on synthetic phenolic antioxidants provides insights into the environmental occurrence, fate, human exposure, and toxicity of compounds used in various industrial applications to retard oxidative reactions. This research underscores the need for studies on novel compounds that are environmentally friendly and pose less risk to human health (Liu & Mabury, 2020).
properties
IUPAC Name |
(2S,4S)-4-(3-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKVSUUVGYMDY-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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